Tofenacin

Beschreibung

Historical Context of Tofenacin Research and Development

This compound was developed and introduced in the United Kingdom in 1971 and in Italy in 1981. wikipedia.org It was marketed by Brocades-Stheeman & Pharmacia, a company now part of Astellas Pharma. wikipedia.org Initially recognized for its antidepressant properties, its research history is closely linked to the investigation of compounds with potential central nervous system activity. wikipedia.org Early research included comparative trials, such as studies evaluating its effects alongside orphenadrine in managing conditions like depression and extrapyramidal side-effects associated with certain therapies. nih.gov

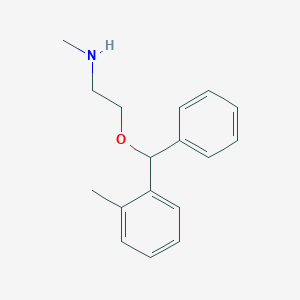

Chemical Classification and Structural Overview in Academic Research

This compound is chemically classified as a tertiary amine and an ethanolamine derivative. mims.combocsci.com Its structure is described as tricyclic-like. wikipedia.orgmedkoo.comebiohippo.com The systematic name for this compound is N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine. wikipedia.org The hydrochloride salt form, this compound hydrochloride, has the molecular formula C₁₇H₂₂ClNO and a molecular weight of 291.821. ebiohippo.comnih.govjst.go.jp The free base has the molecular formula C₁₇H₂₁NO and a molecular weight of 255.361 g·mol⁻¹. wikipedia.orgnih.govuni.lucymitquimica.com The chemical structure features a central carbon atom bonded to a phenyl group, a 2-methylphenyl (o-tolyl) group, and an oxygen atom which is part of an ethyl-N-methylamine chain. wikipedia.orguni.lucymitquimica.com

The structure of this compound can be represented by the SMILES notation O(CCNC)C(c1ccccc1)c2ccccc2C. wikipedia.orgcymitquimica.com Its InChI key is PNYKGCPSFKLFKA-UHFFFAOYSA-N. uni.lucymitquimica.com

Biological Relevance and Rationale for Academic Investigation of this compound

Academic investigation into this compound stems from its biological activities, primarily its effects on neurotransmitter systems. It has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgmedkoo.comebiohippo.comresearchgate.net This mechanism of action, which involves preventing the reuptake of serotonin and norepinephrine in the brain, is relevant to the study of mood disorders like depression. researchgate.netwikipedia.org Furthermore, research suggests this compound may also possess anticholinergic and antihistamine properties, based on its structural similarity to orphenadrine. wikipedia.orgmedkoo.comebiohippo.com These properties are of interest in understanding its potential effects on the cholinergic system and histamine receptors. ontosight.aimims.combocsci.com The study of compounds with multiple mechanisms of action is a significant area within neuropharmacology research. iiab.me

This compound as a Chemical Probe and Research Tool in Neuropharmacology

In academic research, this compound can serve as a chemical probe to investigate the roles of serotonin and norepinephrine transporters, as well as muscarinic receptors and histamine H1 receptors. By selectively inhibiting the reuptake of these neurotransmitters and antagonizing these receptors, researchers can study their involvement in various physiological and pathological processes, particularly within the nervous system. ontosight.aiwikipedia.orgbocsci.commedkoo.comebiohippo.comwikipedia.org While specific studies detailing this compound's explicit use as a dedicated research tool or probe were not extensively found in the search results, its defined pharmacological profile as an SNRI with potential anticholinergic and antihistamine activity makes it a relevant compound for in vitro and in vivo studies aimed at elucidating the functions of these targets. wikipedia.orgmedkoo.comebiohippo.comresearchgate.net Neuropharmacology research often involves investigating how drugs affect the nervous system at molecular, cellular, and behavioral levels. northwestern.edufrontiersin.org Compounds like this compound contribute to this research by providing tools to modulate specific pathways.

Relation to Structurally Analogous Compounds and Metabolites in Research Context (e.g., Orphenadrine)

This compound is closely related to orphenadrine. wikipedia.orgmedkoo.comebiohippo.com Chemically, this compound is the N-desmethyl analogue of orphenadrine. iiab.me This means this compound lacks a methyl group on the nitrogen atom that is present in orphenadrine. bocsci.com This structural relationship is significant in research because this compound is also identified as a major active metabolite of orphenadrine. wikipedia.orgmedkoo.comebiohippo.comcymitquimica.com

Research has explored the comparative effects of orphenadrine and this compound. For instance, a double-blind crossover trial compared orphenadrine hydrochloride and this compound hydrochloride in managing extrapyramidal side-effects and depression in patients receiving fluphenazine decanoate therapy. nih.gov The study found both drugs provided adequate control of extrapyramidal side-effects, with no significant difference between them. nih.gov However, orphenadrine was found to be significantly superior in controlling depressive side-effects. nih.gov

Another study investigated the plasma levels of orphenadrine and its metabolite this compound in schizophrenic outpatients experiencing neuroleptic-induced extrapyramidal side-effects. nih.gov This research aimed to understand the relationship between the plasma levels of orphenadrine and this compound and the severity of these side-effects, highlighting the importance of studying metabolites like this compound in understanding the full pharmacological profile of the parent compound. nih.gov Studies on the metabolism of orphenadrine in animals have also investigated the biliary excretion of orphenadrine and its N-demethylated derivative, this compound. medkoo.com

Eigenschaften

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKGCPSFKLFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10488-36-5 (mono-hydrochloride) | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864578 | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-93-6, 33431-04-8, 33431-05-9 | |

| Record name | Tofenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofenacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A112M10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67B6M43WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5MS5T7YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Tofenacin

Established Synthetic Routes to Tofenacin Hydrochloride and Related Forms

Established methods for the synthesis of this compound typically involve the construction of its core diphenylmethane structure and the subsequent attachment of the aminoethoxy N-methyl group. One described synthesis involves the alkylation of a benzhydrol derivative with ethyl bromoacetate. theswissbay.charchive.org This reaction yields an alkoxy ester intermediate. Subsequent steps involve the saponification of the ester, conversion to the methylamide, and finally reduction with lithium aluminum hydride to complete the synthesis of this compound. theswissbay.charchive.org

This compound hydrochloride, a common salt form, is readily prepared from the free base by reaction with hydrochloric acid. nih.govnih.govdrugcentral.org

Strategies for Chemical Modification and Analog Generation of this compound

Strategies for the chemical modification and generation of this compound analogs often involve altering the substituents on the aromatic rings or modifying the aminoethoxy side chain. theswissbay.ch These modifications are typically explored to investigate the structure-activity relationship and potentially develop compounds with altered pharmacological properties or improved characteristics. Derivatization techniques, such as acetylation of hydroxyl groups if present in an analog structure, are common strategies in medicinal chemistry. google.comjustia.comgoogle.comuoa.gr The introduction of different functional groups or the creation of prodrugs are also common approaches in generating analogs. google.comgoogle.comgoogle.com.pg

Stereochemical Considerations in this compound Synthesis and Isolation

This compound possesses a chiral center at the carbon atom bearing the two aromatic rings and the ether linkage. nih.govncats.io This means this compound can exist as enantiomers. nih.govncats.ioosf.io While this compound is often described as racemic, the synthesis and isolation of specific enantiomers can be important in drug development, as different enantiomers can have different biological activities. theswissbay.chosf.iogoogle.com Stereoselective synthetic methods or chiral separation techniques, such as chiral chromatography or resolution via diastereomeric salt formation with a chiral auxiliary, can be employed to obtain individual enantiomers. google.com

Green Chemistry Principles Applied to this compound Synthetic Research

The application of green chemistry principles in the synthesis of pharmaceutical compounds like this compound is increasingly important. This involves designing synthetic routes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. google.com Exploring alternative solvents, such as ionic liquids, or developing catalytic processes can contribute to more sustainable synthesis. googleapis.comgoogle.com Optimizing reaction conditions to increase yield and purity also aligns with green chemistry principles by reducing the need for extensive purification steps and minimizing by-products. google.com

Structure-activity Relationship Sar and Structure-mechanism Relationship Smr Studies of Tofenacin

Identification of Key Pharmacophores for Tofenacin's Biological Activity

A pharmacophore represents the essential features of a molecule that are necessary for its biological activity. These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific spatial orientation. While no specific pharmacophore model solely for this compound's activity is detailed in the search results, the general structure of this compound, with its tertiary amine and diarylmethane core, is common in compounds with anticholinergic and antihistamine properties. cymitquimica.comresearch-solution.com The presence of the N-methyl group and the oxygen linkage connecting the diarylmethane moiety to the ethylamine chain would be key features examined in pharmacophore identification studies. The diarylmethane part, specifically the phenyl and o-methylphenyl rings, likely contributes to hydrophobic interactions with target receptors.

Rational Design Principles for this compound-Based Compounds with Modulated Activity

Rational drug design involves using structural and mechanistic information to design new compounds with improved properties. Based on the known activities of this compound (antidepressant, anticholinergic, antihistamine) wikipedia.org, rational design efforts could focus on modifying its structure to enhance a desired activity while minimizing others, or to improve pharmacokinetic properties. For example, if the goal was to develop a more selective serotonin-norepinephrine reuptake inhibitor based on the this compound structure, modifications might target the amine group or the aromatic rings to optimize interactions with the reuptake transporters, potentially guided by SMR studies. wikipedia.org The search results mention rational drug design in broader contexts google.comresearchgate.net, but not specifically in relation to designing this compound analogs.

Computational Approaches in this compound SAR/SMR Elucidation

Computational methods, such as molecular docking, molecular dynamics simulations, and QSAR modeling, play a vital role in modern SAR/SMR studies. These approaches can help predict how a molecule binds to its target, identify key interactions, and explore the energy landscape of ligand-receptor complexes. While the search results mention computational approaches like pharmacophore modeling in the context of other compounds google.com, there is no specific information on the use of computational methods for elucidating the SAR or SMR of this compound. Such studies on this compound would typically involve modeling its interaction with the binding sites of the serotonin transporter, norepinephrine transporter, muscarinic receptors, and histamine receptors to understand the molecular basis of its activity and guide structural modifications.

Molecular Mechanism of Action of Tofenacin: Preclinical and in Vitro Investigations

Receptor Binding Profiles and Affinity Studies of Tofenacin (e.g., Serotonin Receptors, Norepinephrine Transporter, Muscarinic Acetylcholine Receptors, Histamine Receptors)

This compound acts as a serotonin-norepinephrine reuptake inhibitor. wikipedia.org Its close structural relationship to orphenadrine suggests potential anticholinergic and antihistamine properties. wikipedia.orgbioscience.co.uk While specific detailed binding affinity data (e.g., Ki values) for this compound across a broad panel of receptors like serotonin receptors (e.g., 5-HT1A, 5-HT2A), norepinephrine transporter (NET), muscarinic acetylcholine receptors (mAChRs), and histamine receptors (H1, H2) were not explicitly detailed in the provided snippets, its classification as a serotonin-norepinephrine reuptake inhibitor directly implies interaction with the serotonin transporter (SERT) and NET. wikipedia.orggoogle.comwikipedia.orgnucleos.com The suggested anticholinergic and antihistamine properties indicate potential binding to mAChRs and histamine receptors, respectively. wikipedia.orgbioscience.co.uk Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of acetylcholine and are found in the central and peripheral nervous systems. wikipedia.org Histamine receptors, particularly H1 receptors, are targets for antihistamine drugs used to treat allergic conditions. nih.gov

Neurotransmitter Transporter Inhibition Studies by this compound (e.g., Serotonin Transporter (SERT), Norepinephrine Transporter (NET))

This compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orggoogle.comwikipedia.orgnucleos.com This classification indicates that this compound inhibits the reuptake of both serotonin and norepinephrine by blocking the function of their respective transporters, SERT and NET. wikipedia.org Inhibition of these transporters leads to increased concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. wikipedia.org The norepinephrine transporter (NET) is a protein responsible for transporting norepinephrine back into the presynaptic neuron, a process coupled with the cotransport of Na+ and Cl- ions. wikipedia.org SERT is a membrane protein responsible for the reuptake of serotonin. wikipedia.org While precise IC50 or Ki values for this compound's inhibition of human SERT and NET were not available in the provided text, its SNRI classification confirms its inhibitory activity on these transporters.

Enzyme Kinetics and Inhibition Mechanisms of this compound (e.g., competitive, non-competitive, uncompetitive, time-dependent inhibition)

Research indicates that during chronic administration of orphenadrine or this compound, the metabolism of concomitantly administered compounds can be influenced by factors including high substrate and/or metabolite levels and complexation of cytochrome P-450. nih.gov Specifically, the metabolism of this compound itself was found to be reduced, potentially due to a specific inhibition caused by the irreversible interaction of a metabolic intermediate with cytochrome P-450. nih.gov This suggests a potential time-dependent or irreversible inhibition mechanism involving cytochrome P-450 enzymes, which are crucial for drug metabolism. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, characterized by different effects on Vmax and Km. wikipedia.orgnih.gov Competitive inhibitors bind to the active site, non-competitive inhibitors bind to an allosteric site, and uncompetitive inhibitors bind to the enzyme-substrate complex. wikipedia.orgnih.gov The observed reduction in this compound metabolism and the suggested irreversible interaction with cytochrome P-450 point towards a complex interaction with metabolic enzymes, potentially involving mechanisms beyond simple reversible binding.

Intracellular Signaling Pathway Modulation by this compound in Model Systems

Based on the provided search results, there is no explicit information detailing the modulation of specific intracellular signaling pathways by this compound in model systems. The snippets discuss intracellular signaling in the context of other compounds like lumateperone, which affects mTOR signaling and reduces neuroinflammation, and the general mechanisms of G protein-coupled receptors like muscarinic receptors and kappa-opioid receptors, which involve G protein activation and downstream signaling cascades. google.comwikipedia.orgkcl.ac.uktandfonline.com However, direct evidence of this compound's effects on intracellular signaling pathways in preclinical or in vitro models is not present in the provided text.

Preclinical Pharmacokinetics and Metabolism of Tofenacin

Absorption and Distribution Studies of Tofenacin in In Vitro Systems and Animal Models

Absorption studies in animal models, such as rats, mice, and dogs, allow for detailed observation of drug uptake into the bloodstream. biotechfarm.co.il The route of administration significantly influences how a drug is absorbed. biotechfarm.co.il Oral absorption studies are particularly critical for compounds intended for oral intake, revealing their behavior within the gastrointestinal tract. biotechfarm.co.il In vitro models, including cell lines like Caco-2, can be used to assess permeability, a key factor in absorption. mdpi.com

Distribution studies in preclinical species assess how a compound is dispersed throughout the body after absorption. This involves measuring drug levels in plasma, serum, blood, and various tissues over time. bccrc.ca Organs and tissues can be collected for analysis using techniques like liquid chromatography (LC) or radiography to determine the levels of both the parent drug and its metabolites. bccrc.ca The steady-state volume of distribution (Vdss) is a key parameter derived from these studies, indicating the extent of drug distribution into tissues. frontiersin.org

While specific detailed data on this compound's absorption and distribution in preclinical models were not extensively available in the search results, the general principles of these studies involve characterizing the rate and extent of absorption following different administration routes and quantifying the distribution into various tissues and organs to understand where the compound goes within the body.

Metabolic Pathways and Metabolite Identification of this compound in Hepatic Models (e.g., Liver Microsomes) and Animal Specimens

Metabolism studies are crucial for understanding how the body transforms a drug. The liver is the primary site of drug metabolism, and hepatic models like liver microsomes are widely used for in vitro investigations. scispace.comnih.gov Liver microsomes contain drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are involved in Phase I reactions. scispace.comnih.gov Incubations with liver microsomes from different species (e.g., mouse, rat, monkey, human) can help identify species-specific metabolic routes and predict potential human metabolism. scispace.comnih.gov

Metabolite identification involves determining the chemical structures of the transformed compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their specificity, selectivity, and ability to provide accurate data for structural elucidation. nih.gov Metabolites are identified initially from in vitro systems like microsomes and hepatocytes, as well as by examining in vivo samples from animal species.

Studies on the excretion of radioactivity in bile of male rats after administration of orphenadrine hydrochloride and this compound hydrochloride in labeled forms have provided insights into the metabolism of these compounds. researchgate.net In bile fistula rats, considerable biliary excretion was observed, with 31% to 48% of the radioactivity excreted in bile within five hours after intravenous administration. researchgate.net In normal rats, total biliary elimination exceeded urinary elimination. researchgate.net Analytical investigations of orphenadrine metabolites in rat bile indicated that only minor amounts were excreted unchanged or as free metabolites, with major excretion occurring as glucuronides and likely sulfates of aromatic hydroxylated metabolites. researchgate.net Given that this compound is a major active metabolite of orphenadrine, these findings suggest similar metabolic pathways may be relevant for this compound. wikipedia.org

While detailed metabolite profiles specifically for this compound from dedicated metabolism studies were not found, the methodologies described using liver microsomes and analysis of animal specimens are standard approaches for identifying metabolic pathways and metabolites of drug compounds.

Enzymatic Biotransformation of this compound (e.g., Phase I Oxidation, Phase II Conjugation Reactions)

Biotransformation, or drug metabolism, primarily occurs in the liver and involves enzymatic reactions that alter the chemical structure of compounds to facilitate excretion. nih.gov This process is typically divided into Phase I and Phase II reactions. nih.govwikipedia.orgslideshare.net

Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups through oxidation, reduction, and hydrolysis. nih.govwikipedia.orgslideshare.net These reactions generally increase the polarity of the molecule, making it more amenable to Phase II conjugation. slideshare.net Examples of Phase I reactions include aromatic hydroxylation, oxidation at various carbon atoms, and oxidation involving carbon-heteroatom systems like N-dealkylation and N-oxidation. neu.edu.tr

Phase II reactions involve the conjugation of the modified compound with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione, or amino acids. nih.govwikipedia.orgneu.edu.tr These conjugation reactions, catalyzed by transferase enzymes, result in larger, more polar metabolites that are typically less active and more readily excreted. nih.govwikipedia.org Glucuronidation is a common Phase II conjugation pathway. nih.govneu.edu.tr

Based on the information regarding the metabolism of orphenadrine, from which this compound is a major active metabolite, it is likely that this compound undergoes both Phase I oxidative reactions (such as aromatic hydroxylation) and Phase II conjugation reactions (particularly glucuronidation and possibly sulfation) in preclinical species. researchgate.netwikipedia.org

Excretion Pathways of this compound in Animal Models

Excretion is the process by which drugs and their metabolites are eliminated from the body. The primary routes of excretion are via urine and feces. biotechfarm.co.il Biliary excretion, where compounds are transported into bile and subsequently eliminated in feces, is also a significant pathway for some drugs and their metabolites, particularly those that undergo glucuronidation. researchgate.netresearchgate.net

Studies in rats have shown that excretion of radioactivity following administration of labeled orphenadrine and this compound occurs significantly via the bile, exceeding urinary elimination in normal rats. researchgate.net After intravenous administration in bile fistula rats, a considerable portion of the radioactivity (31-48%) was excreted in the bile within five hours. researchgate.net This suggests that biliary excretion is a major elimination route for this compound and its metabolites in rats. researchgate.net

Animal models are crucial for assessing excretion pathways and quantifying the percentage of the administered dose recovered in urine, feces, and bile. biotechfarm.co.ilresearchgate.net These studies help determine the major routes of elimination for the parent drug and its metabolites in different species. biotechfarm.co.il

Pharmacokinetic Modeling and Prediction in Preclinical Species

Pharmacokinetic modeling involves using mathematical models to describe and predict the ADME behavior of a drug within an organism. tno.nl Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates physicochemical properties of the drug with physiological parameters of the species to simulate and predict drug concentration-time profiles in various tissues and organs. nih.govmdpi.commdpi.comfrontiersin.org

PBPK modeling can be used to predict in vivo PK observed in preclinical species like mice, rats, dogs, and monkeys, based on physicochemical parameters and in vitro data. nih.gov This process, known as in vitro to in vivo extrapolation (IVIVE), is then used to predict human PK. nih.govmdpi.com While predicting human pharmacokinetics from preclinical species remains challenging, PBPK modeling offers a more comprehensive approach compared to simple allometric scaling. frontiersin.org

While specific PBPK modeling data for this compound was not found, the principles of applying such models in preclinical development involve using in vitro and in vivo data from animal studies to build models that can predict PK behavior within those species and potentially extrapolate to humans.

Preclinical Pharmacodynamic Investigations of Tofenacin

In Vitro Functional Assays for Tofenacin's Receptor/Transporter Modulation

In vitro studies are used to determine how a compound interacts with specific receptors and transporters at a molecular level. This compound is known to act as a serotonin-norepinephrine reuptake inhibitor. wikipedia.orgacetherapeutics.com This mechanism involves blocking the reabsorption of serotonin and norepinephrine back into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft. upenn.edu While specific detailed data from in vitro functional assays for this compound's modulation of these targets were not extensively found in the search results, its classification as an SNRI implies that such assays would have demonstrated its inhibitory activity on the serotonin transporter (SERT) and the norepinephrine transporter (NET). wikipedia.orgacetherapeutics.comupenn.edu The close structural relationship to orphenadrine also suggests potential interactions with cholinergic and histamine receptors, which would typically be investigated through in vitro binding or functional assays. wikipedia.org

Behavioral Pharmacology Studies of this compound in Animal Models (Focus on mechanistic insights)

Behavioral pharmacology studies in animal models are essential for evaluating the in vivo effects of this compound and gaining insights into the underlying mechanisms of its antidepressant-like activity. Animal models of depression aim to mimic certain aspects of the human condition and are used to screen potential antidepressant drugs. rovedar.com Common models include the forced swim test and tail suspension test, which assess behavioral despair, and chronic stress models. rovedar.com While specific detailed behavioral pharmacology studies of this compound were not prominently featured in the search results, its classification as an antidepressant and SNRI suggests that it would be evaluated in such models. wikipedia.orgacetherapeutics.com Studies using these models can provide mechanistic insights by correlating behavioral changes with neurochemical alterations or modulation of specific neural pathways. frontiersin.orgmdpi.comnih.govmdpi.com For example, the efficacy of antidepressant compounds in these models is often linked to their ability to enhance serotonergic and noradrenergic neurotransmission. rovedar.com

Neurochemical Studies of this compound's Effects in Animal Brain Regions (e.g., neurotransmitter levels, reuptake inhibition)

Neurochemical studies in animal brain regions are vital for directly assessing this compound's impact on neurotransmitter systems. Given its classification as an SNRI, these studies would likely focus on measuring levels of serotonin and norepinephrine, as well as evaluating the degree of reuptake inhibition in specific brain areas known to be involved in mood regulation, such as the prefrontal cortex, hippocampus, and hypothalamus. upenn.edu Techniques like microdialysis or synaptosomal uptake assays could be employed to quantify neurotransmitter concentrations and transporter function following this compound administration in animal models. mit.edu The inhibition of SERT and NET by this compound would be expected to lead to increased extracellular levels of serotonin and norepinephrine in these brain regions, contributing to its therapeutic effects. upenn.edu

Identification and Validation of Molecular Biomarkers of this compound Activity in Preclinical Systems

The identification and validation of molecular biomarkers in preclinical systems can help understand the pharmacodynamic effects of this compound and potentially predict its efficacy. Biomarkers can include changes in gene expression, protein levels, or the activity of signaling pathways that are modulated by this compound. nih.govnih.gov For a compound acting on serotonin and norepinephrine systems, potential biomarkers could involve changes in the expression or function of neurotransmitter transporters, receptors, or enzymes involved in neurotransmitter synthesis or metabolism. upenn.edu While specific biomarkers for this compound were not identified in the search results, research in this area would involve techniques such as quantitative PCR, Western blotting, or immunohistochemistry to measure changes in relevant molecular targets in animal tissues after this compound treatment. nih.govnih.gov

Comparative Pharmacodynamics with Related Compounds in Animal Models

Comparing the pharmacodynamic profile of this compound with related compounds, such as other SNRIs or its parent compound orphenadrine, in animal models can provide valuable insights into its unique properties and therapeutic potential. wikipedia.orgacetherapeutics.comnih.gov These comparative studies could involve assessing behavioral effects, neurochemical changes, or receptor/transporter occupancy in parallel with other compounds. mit.edunih.gov For instance, comparing this compound's effects on serotonin and norepinephrine reuptake and subsequent behavioral outcomes with those of other established SNRIs could highlight similarities and differences in their mechanisms and efficacy. upenn.edu Furthermore, comparing this compound's pharmacodynamics with orphenadrine could help elucidate the extent to which this compound contributes to orphenadrine's observed effects. wikipedia.orgacetherapeutics.com Such comparisons are crucial for positioning this compound among existing therapeutic agents and understanding its potential advantages or disadvantages. nih.gov

Early-stage Drug Discovery and Development Research Pertaining to Tofenacin

High-Throughput Screening and Hit Identification Strategies for Tofenacin Scaffolds

High-throughput screening (HTS) is a widely utilized method in the early phase of drug discovery for identifying potential "hits" – compounds that show desired activity against a specific biological target or cellular phenotype. evotec.comlabmanager.com This process involves the rapid and automated screening of large compound libraries, often numbering in the hundreds of thousands or millions, using developed biological assays. evotec.combmglabtech.com HTS can identify compounds that bind to or modulate the activity of a particular target. evotec.com The data generated from HTS campaigns are instrumental in guiding future compound selection, hit expansion, and understanding early structure-activity relationships (SARs). evotec.com

Hit identification from HTS typically involves analyzing results from primary screens, which are often conducted at a single concentration. evotec.com Active compounds from these screens require further evaluation through confirmatory screening to ensure reproducibility and assess their efficacy, potency, and affinity to the target in more physiologically relevant systems. evotec.com Counter-screens are also employed to identify and filter out compounds that may interfere with the assay readout or exhibit non-drug-like modes of action. evotec.com

While the specific HTS and hit identification strategies applied to this compound scaffolds are not detailed in the provided search results, the general principles of HTS involve preparing samples and compound libraries, establishing methods suitable for laboratory automation, configuring robotic workstations, and acquiring and handling data. bmglabtech.com Virtual screening (VS), an in silico process, can complement HTS by integrating computational techniques and existing compound libraries to identify potential hits, and its use alongside HTS has been shown to improve lead quality. labmanager.comnih.gov

Lead Optimization Methodologies for this compound Derivatives

Lead optimization is a crucial phase in drug discovery focused on refining the structure of identified lead compounds to enhance their desirable properties while minimizing unfavorable ones. nih.govcreative-biostructure.comoncodesign-services.com This process aims to improve potency, selectivity, pharmacokinetic (PK) profiles, and physicochemical characteristics, ultimately leading to the selection of the best possible drug candidate. creative-biostructure.comppd.comopenreview.net

Methodologies employed in lead optimization are diverse and can include:

Design, synthesis, and screening of novel lead compounds. creative-biostructure.com

Creation of focused libraries containing diverse analogs of the lead structure. creative-biostructure.com

Development of quantitative structure-activity relationship (QSAR) models to understand the relationship between chemical structure and biological activity. creative-biostructure.com

Structural modifications through techniques like scaffold hopping, pharmacophore modeling, and similarity searches. creative-biostructure.com

Optimization of PK profiles and in vivo efficacy. creative-biostructure.com

Identification of potential safety issues through screening assays. creative-biostructure.com

The goal is to maintain favorable properties while addressing deficiencies observed in initial lead compounds. nih.gov For example, optimization efforts might focus on improving absorption or reducing unwanted interactions with biological targets like hERG channels, which can be critical for drug safety. nih.gov Affinity-based screening approaches can also be used in lead optimization studies to rank new derivatives based on their binding characteristics. nih.gov

Preclinical Candidate Selection Criteria and Optimization for this compound Analogs

Preclinical candidate selection is a pivotal step where the most promising drug candidates are chosen for further rigorous evaluation before human testing. ppd.comeurofinsdiscovery.comadmescope.com This selection is based on a comprehensive assessment of various factors to ensure the candidate has a favorable profile for development. ppd.comadmescope.com

Key criteria for preclinical candidate selection typically include:

Demonstrated efficacy in robust in vivo disease models. ppd.comeurofinsdiscovery.com

Satisfactory pharmacological and pharmacokinetic (PK/PD) profiles. ppd.comeurofinsdiscovery.com This involves understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). ppd.comeurofinsdiscovery.com

Acceptable safety risk and toxicology profile. ppd.comeurofinsdiscovery.com Toxicity studies are conducted to assess the response to increasing doses. ppd.com

Favorable physicochemical properties, such as solubility, stability, and permeability. admescope.com

Potential for successful formulation and manufacturability. eurofinsdiscovery.comadmescope.com

A thorough understanding of the candidate's mechanism of action. certara.com

Preclinical studies are designed to mimic conditions expected in human clinical trials, utilizing appropriate models and incorporating statistical analyses to ensure robust results. ppd.com These studies involve in vitro and in vivo testing, adhering to guidelines like Good Laboratory Practice (GLP). ppd.com Computer modeling (in silico) and artificial organ systems can also be employed. ppd.com The selection process involves narrowing down potential candidates from initial hits to a single molecule for further investment. ppd.comadmescope.com

Translational Research Design for Mechanistic Understanding of this compound

Translational research is a multidisciplinary approach that aims to expedite the application of discoveries from basic research into practical interventions that improve human health. nih.govuams.edu It involves the strategic integration of different types of health and medical research, moving findings from the laboratory bench to clinical settings and ultimately to the community. nih.govuams.edunsw.gov.au

For understanding the mechanism of action of compounds like this compound, translational research design would involve studies that bridge the gap between initial laboratory findings and their effects in biological systems relevant to human health. This can be categorized into different stages, often referred to as 'T domains'. uams.eduyoutube.com T1 research, for instance, focuses on translating basic research discoveries into studies in humans, often involving initial safety evaluations in healthy volunteers (Phase 1 clinical trials). nih.govyoutube.com

Translational research for mechanistic understanding could involve:

In vitro studies using human cell lines or primary cells to investigate the direct interaction of this compound with its proposed targets (serotonin and norepinephrine transporters, potentially muscarinic or histamine receptors). wikipedia.org

Using in vitro models, such as miniaturized and automated human in vitro blood-brain barrier models, to assess the compound's permeability and potential to reach its target in the central nervous system. nih.gov

In vivo studies in animal models of relevant conditions (e.g., depression or Parkinson's disease) to evaluate the pharmacological effects and confirm the hypothesized mechanism of action in a living system. humanspecificresearch.orgppd.com

Studies to understand the metabolic fate of this compound, including its conversion to active metabolites like demethylorphenadrine (also known as this compound). wikipedia.orgchem960.com

Employing bioinformatics and computational biology tools to analyze biological data and gain insights into the compound's interactions and effects at a molecular level. upenn.edu

The design of such translational studies emphasizes rigorous methodology and the use of models that are as relevant as possible to the human condition to facilitate the translation of findings. ppd.comnsw.gov.au

Intellectual Property Landscape and Patent Analysis in Early Development of this compound-Related Compounds

The intellectual property (IP) landscape and patent analysis are critical components in the early development of drug candidates, including compounds related to this compound. Patent analysis involves leveraging patent information to gain insights into innovation trends, competitive landscapes, and potential freedom to operate. wipo.intejbmr.org

For this compound-related compounds, patent analysis would involve searching and analyzing patents covering the compound itself, its synthesis, formulations, specific therapeutic uses, and related chemical structures. This helps in understanding existing IP rights, identifying potential infringements, and informing strategies for obtaining new patent protection. wipo.intlexisnexisip.com

Key aspects of patent analysis in this context include:

Identifying patents claiming the composition of matter for this compound and its analogs.

Analyzing patent claims related to the therapeutic applications of these compounds, such as for the treatment of depression or symptoms associated with Parkinson's disease. wikipedia.org

Investigating patents covering synthetic routes or manufacturing processes for this compound and its derivatives.

Examining the geographical coverage and expiration dates of relevant patents.

Assessing the patent landscape to identify key players and their IP strategies in related therapeutic areas. lexisnexisip.com

Patent databases, such as PubChem, can provide information on patents associated with specific compounds like this compound. uni.lunih.gov While a detailed analysis of the entire patent landscape for this compound is beyond the scope here, general patent analysis involves evaluating the technical relevance and market coverage of patents to assess their strength and value. lexisnexisip.com Understanding the IP landscape is crucial for making strategic decisions in R&D and commercialization. wipo.intejbmr.org

Advanced Analytical Methodologies for this compound Research

The study and characterization of chemical compounds like this compound necessitate the application of sophisticated analytical methodologies to ensure their identification, purity, and behavior in various systems. These techniques are crucial throughout the research and development process, from initial structural confirmation to understanding metabolic fate. This article focuses on the advanced analytical approaches employed in this compound research, strictly adhering to the specified outline.

Computational Chemistry and in Silico Modeling of Tofenacin

Molecular Docking and Ligand-Protein Interaction Analysis of Tofenacin with its Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, to a protein target. wikipedia.orggoogle.com This method helps to understand how a molecule interacts with the binding site of a protein at an atomic level. researchgate.netvolkamerlab.org Key interactions analyzed include hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds. volkamerlab.org By simulating the binding process, researchers can gain insights into the potential targets of this compound and the specific residues involved in the interaction. volkamerlab.org Tools like GLIDE and LigPlot+ are commonly used for molecular docking and visualizing protein-ligand interactions. google.comebi.ac.uk

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. wikipedia.orgebsco.com Unlike static docking methods, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event and the stability of the complex. wikipedia.org These simulations involve solving Newton's equations of motion for the atoms in the system, using force fields to describe the interactions between particles. wikipedia.org MD simulations can reveal structural changes in the protein upon ligand binding, identify conserved binding regions, and provide insights into the binding mechanisms. wikipedia.orgrsc.org Analyzing trajectories from MD simulations can yield information on parameters such as RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), SASA (Solvent Accessible Surface Area), and the number of hydrogen bonds, which are crucial for understanding the stability and dynamics of the this compound-target complex. researchgate.net

Quantum Chemical Calculations for this compound Reactivity and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules like this compound. These calculations can provide insights into molecular geometry, charge distribution, reactivity, and spectroscopic properties. By understanding the electronic properties, researchers can predict how this compound might react in biological environments or interact with other molecules. Partial charge distributions derived from quantum-chemical calculations can be used in methods for predicting sites of metabolism. chemistryviews.org

In Silico Prediction of this compound's Metabolic Pathways and Potential Metabolic Soft Spots

In silico metabolism prediction tools are used to anticipate how a compound like this compound will be metabolized in the body. nih.govnih.gov These tools identify potential sites on the molecule that are susceptible to metabolic transformation, often referred to as "metabolic soft spots." chromatographyonline.commoldiscovery.com Predicting metabolic soft spots is crucial in early drug discovery to optimize metabolic stability and reduce rapid clearance. chromatographyonline.comthermofisher.com Software such as MetaSite, BioTransformer, Meteor, TIMES, and QSAR Toolbox utilize various algorithms, including rule-based approaches and machine learning models, to predict metabolic pathways and the structures of potential metabolites. nih.govnih.govmoldiscovery.com These predictions can help guide the design of more metabolically stable analogs. chromatographyonline.com

Chemoinformatic and Cheminformatic Approaches for this compound Library Design and Virtual Screening

Chemoinformatics and cheminformatics involve the use of computational techniques to manage, analyze, and interpret chemical data. wikipedia.orgenanomapper.net These approaches are applied in the design of compound libraries and virtual screening to identify potential drug candidates. wikipedia.orgbocsci.com For this compound, chemoinformatic methods can be used to design libraries of structurally related compounds for screening, either based on known active compounds (ligand-based approaches) or the structure of the target protein (structure-based approaches). wikipedia.orgbocsci.com Virtual screening involves computationally evaluating large libraries of compounds to identify those most likely to bind to a target, accelerating the lead discovery process. wikipedia.orgbocsci.com Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) are employed in chemoinformatic-guided library design and virtual screening. wikipedia.orgbocsci.comvegahub.eu

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Tofenacin’s purity and structural integrity in preclinical studies?

- Methodological Answer : this compound’s purity and structural validation typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and functional groups, particularly given its tricyclic structure . Quantitative analysis of residual solvents or byproducts should follow International Council for Harmonisation (ICH) guidelines, with detailed protocols documented in supplementary materials to ensure reproducibility .

Q. How do researchers design in vitro studies to assess this compound’s pharmacokinetic properties?

- Methodological Answer : In vitro pharmacokinetic studies often use human liver microsomes or hepatocyte models to evaluate metabolic stability and cytochrome P450 (CYP) enzyme interactions. Experimental design should include concentration-time profiles for this compound and its major metabolite (e.g., orphenadrine-derived compounds) under controlled pH and temperature conditions . Parallel assays measuring plasma protein binding (e.g., equilibrium dialysis) and permeability (Caco-2 cell monolayers) are critical for predicting bioavailability. Data normalization to reference compounds (e.g., propranolol for permeability) enhances cross-study comparability .

Advanced Research Questions

Q. What methodological strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation or tissue-specific receptor expression. To address this, researchers should:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure levels from in vitro data .

- Validate findings using transgenic animal models (e.g., knockouts for serotonin/norepinephrine transporters) to isolate target effects .

- Perform dose-response analyses across multiple species, adjusting for interspecies metabolic scaling factors (e.g., allometric equations) .

- Report negative results transparently in supplementary materials to avoid publication bias .

Q. How can researchers optimize the chiral synthesis of this compound to address stereochemical challenges in its pharmacological activity?

- Methodological Answer : this compound’s stereochemical purity is critical due to potential differences in enantiomer activity. Optimization strategies include:

- Using asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) to enhance enantiomeric excess (ee) .

- Employing dynamic kinetic resolution (DKR) to minimize racemization during synthesis .

- Validating chiral centers via X-ray crystallography or circular dichroism (CD) spectroscopy, with raw data archived in open-access repositories for peer scrutiny .

- Comparative activity assays of enantiomers against serotonin/norepinephrine transporters to correlate structure-activity relationships (SAR) .

Q. What experimental frameworks are recommended for analyzing this compound’s off-target effects, such as anticholinergic activity, in complex biological systems?

- Methodological Answer : Off-target profiling requires a tiered approach:

- Primary Screening : High-throughput radioligand binding assays against muscarinic (M1-M5) and histamine (H1) receptors .

- Secondary Validation : Functional assays (e.g., calcium flux in CHO cells expressing M3 receptors) to quantify potency (IC₅₀) .

- Tertiary Analysis : In silico molecular docking using cryo-EM structures of target receptors to predict binding modes .

- Data integration tools (e.g., systems pharmacology models) should contextualize off-target risks relative to therapeutic indices .

Data Presentation and Reproducibility

Q. How should researchers present contradictory findings in this compound’s metabolite activity across different experimental models?

- Methodological Answer : Contradictions (e.g., metabolite efficacy in Parkinson’s models vs. lack of effect in depression assays) require:

- Tabulated side-by-side comparisons of experimental conditions (e.g., cell lines, dosing regimens) in the main manuscript .

- Statistical reanalysis using mixed-effects models to account for variability in metabolite quantification methods (e.g., LC-MS vs. ELISA) .

- Transparent disclosure of methodological limitations (e.g., cross-reactivity in antibody-based assays) in the discussion section .

Q. What are the best practices for documenting this compound’s synthesis protocols to ensure reproducibility in academic research?

- Methodological Answer :

- Provide step-by-step synthetic routes with exact molar ratios, reaction temperatures, and purification methods (e.g., column chromatography gradients) .

- Include raw spectral data (NMR, IR) in supplementary materials, annotated with peak assignments .

- Use the Chemical Checker framework to standardize metadata (e.g., solvent purity, catalyst sources) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.